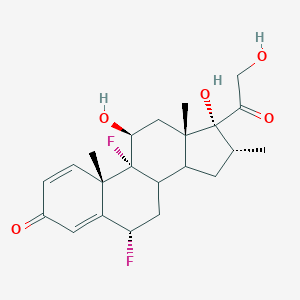
Flumethasone
Vue d'ensemble
Description
Il est approuvé pour une utilisation à la fois humaine et vétérinaire et est couramment appliqué par voie topique pour traiter diverses affections cutanées telles que la dermatite de contact, la dermatite atopique, l'eczéma et le psoriasis . La fluméthasone a été brevetée en 1951 et approuvée pour un usage médical en 1964 .
Applications De Recherche Scientifique
Flumethasone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the development of new corticosteroids.
Biology: Studied for its effects on cellular processes and immune response modulation.
Industry: Utilized in veterinary medicine for treating inflammation in horses, dogs, and cats.
Mécanisme D'action
Target of Action
Flumethasone primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .
Mode of Action
This compound acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, the this compound-receptor complex translocates to the nucleus, where it triggers a variety of genetic activations and repressions . This interaction results in anti-inflammatory, antipruritic, and vasoconstrictive effects .
Biochemical Pathways
The anti-inflammatory actions of this compound involve lipocortins , which are phospholipase A2 inhibitory proteins . These proteins control the biosynthesis of prostaglandins and leukotrienes by inhibiting arachidonic acid . This inhibition results in a decrease in inflammation, exudation, and itching .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, a lowering of lymphocyte concentrations, and the prevention of antigen-antibody binding . These effects result in the suppression of the immune response and the alleviation of inflammation .
Safety and Hazards
Orientations Futures
There are ongoing studies on Flumethasone, particularly on its analytical methods. For instance, novel separation methods have been presented for the concurrent assessment of this compound Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .
Analyse Biochimique
Biochemical Properties
Flumethasone, as a glucocorticoid receptor agonist, plays a significant role in biochemical reactions . It interacts with enzymes and proteins involved in the immune response, reducing immunoglobulin and complement concentrations, and lowering lymphocyte concentrations .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by decreasing the function of the lymphatic system . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a glucocorticoid receptor agonist . It binds to the glucocorticoid receptor, leading to changes in gene expression that result in decreased inflammation and immune response .
Temporal Effects in Laboratory Settings
Its anti-inflammatory action is concentrated at the site of application, resulting in a prompt decrease in inflammation, exudation, and itching .
Subcellular Localization
As a glucocorticoid receptor agonist, it is expected to localize to the cytoplasm and nucleus where it can influence gene expression .
Méthodes De Préparation
La synthèse de la fluméthasone implique plusieurs étapes clés, notamment la réaction de cétal, la réaction d'époxy, la réaction de fluoration et la réaction d'élimination par déplacement . Une méthode industrielle de préparation de la fluméthasone consiste à faire réagir un composé de formule (IIIa) avec un agent de fluoration électrophile . Le processus est conçu pour assurer un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
La fluméthasone subit diverses réactions chimiques, notamment :
Oxydation : la fluméthasone peut être oxydée pour former différents dérivés.
Réduction : les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la fluméthasone.
Substitution : Les réactions d'halogénation, en particulier la fluoration, sont courantes dans la synthèse de la fluméthasone.
Les réactifs couramment utilisés dans ces réactions comprennent les agents de fluoration électrophiles et divers agents oxydants et réducteurs. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de corticostéroïdes fluorés .
Applications de la recherche scientifique
La fluméthasone a un large éventail d'applications de recherche scientifique :
Chimie : utilisée comme composé de référence dans le développement de nouveaux corticostéroïdes.
Biologie : étudiée pour ses effets sur les processus cellulaires et la modulation de la réponse immunitaire.
Industrie : Utilisée en médecine vétérinaire pour traiter l'inflammation chez les chevaux, les chiens et les chats.
Mécanisme d'action
La fluméthasone agit comme un agoniste des récepteurs des glucocorticoïdes . Lorsqu'elle se lie au récepteur, le complexe fluméthasone-récepteur se transloque vers le noyau, où il influence l'expression génique en activant ou en réprimant des gènes spécifiques . Cela entraîne une diminution de la production de médiateurs inflammatoires tels que les prostaglandines et les leucotriènes, ce qui réduit l'inflammation et la réponse immunitaire .
Comparaison Avec Des Composés Similaires
La fluméthasone est souvent comparée à d'autres corticostéroïdes tels que la cortisone, l'hydrocortisone et la dexaméthasone. Ce qui distingue la fluméthasone, c'est sa puissance plus élevée ; elle est environ 420 fois plus puissante que la cortisone en activité anti-inflammatoire . Des composés similaires comprennent :
- Cortisone
- Hydrocortisone
- Dexaméthasone
- Bétamethasone
La structure unique difluorée de la fluméthasone contribue à sa puissance accrue et à son profil pharmacologique spécifique .
Propriétés
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXURHACBFYSXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859700 | |
| Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135-17-3 | |
| Record name | flumethasone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of flumethasone?
A1: this compound is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. [, , ] This binding leads to a cascade of downstream effects, including modulation of gene expression and interference with inflammatory pathways. [, , , ]
Q2: What are the specific downstream effects of this compound binding to the glucocorticoid receptor?
A2: this compound binding to the glucocorticoid receptor influences numerous physiological processes. Primarily, it exhibits potent anti-inflammatory action by suppressing the production of inflammatory mediators like prostaglandin E2. [, ] It also impacts glucose metabolism, often leading to insulin resistance. [] Additionally, this compound can affect wool growth in sheep, causing shedding or alterations in fiber characteristics. [, ]
Q3: How does this compound's effect on wool growth differ based on the route of administration?
A3: Studies in Merino wethers demonstrated that intravenous administration of this compound consistently led to wool shedding. [] Subcutaneous and intraruminal administration produced similar, although sometimes less pronounced, effects on wool growth. [] The route of administration influences the plasma concentration profile of this compound, potentially impacting its efficacy. []
Q4: Does this compound interact with other drugs?
A4: this compound can interact with thiocyanate, synergistically inhibiting wool growth in sheep. [] This interaction highlights the importance of considering potential drug-drug interactions when administering this compound.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H28F2O5. Its molecular weight is 422.46 g/mol. [, ]
Q6: Is there any spectroscopic data available for this compound?
A6: UV spectrophotometry is commonly employed for the detection and quantification of this compound. [, , , ] The maximum absorbance (λmax) is typically observed around 235-240 nm. [, , ]
Q7: What is the pharmacokinetic profile of this compound in camels?
A7: In camels, this compound follows a two-compartment model after intravenous administration. [] The terminal elimination half-life is approximately 10.45 hours, with a total body clearance of 115.8 ml/h/kg. []
Q8: How does this compound affect cortisol levels in camels?
A8: this compound effectively suppresses cortisol levels in camels, reflecting its potent glucocorticoid activity. [] Pharmacodynamic modeling indicated a low IC50 for this compound on cortisol suppression, further confirming its potency. []
Q9: How long are dexamethasone and this compound detectable in milk after intramuscular injection in cows?
A9: After a single intramuscular injection in cows, dexamethasone residues in milk can exceed the maximum residue limit for several days, highlighting potential food safety concerns. [, ] this compound residues are generally lower and clear more quickly than dexamethasone. [] These findings emphasize the importance of responsible drug use in food-producing animals.
Q10: Has the efficacy of this compound been evaluated in in vitro models?
A10: Yes, studies using equine synoviocytes demonstrated that this compound effectively inhibits prostaglandin E2 production in a dose-dependent manner. [] This in vitro model provides evidence for this compound's anti-inflammatory properties at the cellular level.
Q11: Are there any animal models used to study the effects of this compound?
A11: Several animal models have been employed to study various aspects of this compound. Studies in sheep demonstrated its efficacy in inducing parturition. [, , , , ] Researchers also investigated its effects on wool growth, respiratory distress syndrome in calves, and insulin resistance. [, , , ]
Q12: What analytical techniques are commonly employed for the quantification of this compound?
A12: High-performance liquid chromatography (HPLC) [, , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] are widely used for the accurate and sensitive quantification of this compound in various matrices. Thin-layer chromatography (TLC) coupled with densitometry is also utilized, particularly for analyzing pharmaceutical formulations. [, , ]
Q13: Are there any immunoassays available for the detection of this compound?
A13: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of this compound in different matrices, including urine, milk, and liver. [, , ] These immunoassays offer a rapid and cost-effective approach for screening purposes.
Q14: What is known about the stability of this compound in different formulations?
A14: this compound is often formulated as a pivalate ester for topical applications. [, , , , ] Analytical techniques, such as TLC and HPLC, are crucial for ensuring the quality and stability of these formulations. [, ]
Q15: How does this compound compare to other glucocorticoids in terms of potency and efficacy?
A15: this compound is considered a highly potent glucocorticoid. [, , ] In a study comparing this compound pivalate with other topical corticosteroids, this compound demonstrated superior or equivalent efficacy in a significant portion of the patients. []
Q16: Has this compound been used in combination with other drugs for therapeutic purposes?
A16: Yes, this compound has been successfully combined with antibiotics for treating bacterial infections, such as Pasteurella haemolytica bronchopneumonia in calves. [] It has also been formulated with antifungals and antibacterials for treating dermatological conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


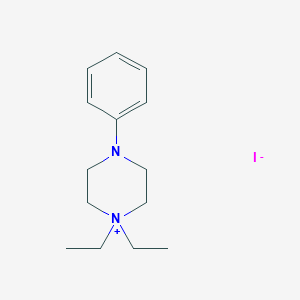
![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)
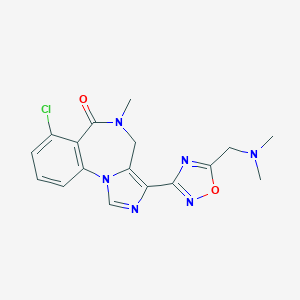
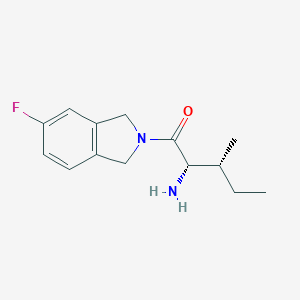
![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)

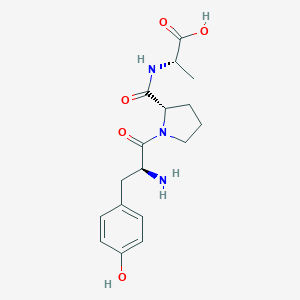
![N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide](/img/structure/B527096.png)
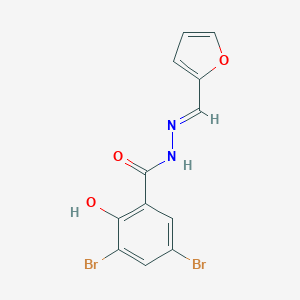
![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide](/img/structure/B527214.png)
![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
